3-Chloro-2-fluorobenzylzinc bromide

Description

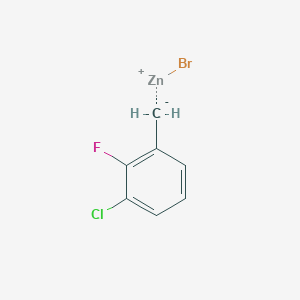

3-Chloro-2-fluorobenzylzinc bromide (CAS: 869893-91-4) is an organozinc reagent supplied as a 0.50 M solution in tetrahydrofuran (THF) by Rieke Metals . It belongs to the class of benzylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) for synthesizing complex aromatic and heteroaromatic compounds in pharmaceutical and materials chemistry. The compound features a benzyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position, which influence its electronic and steric properties. Its precursor, 3-chloro-2-fluorobenzyl bromide (CAS: 85070-47-9), has a molecular formula of C₇H₅BrClF and a molecular weight of 223.47 g/mol .

Properties

IUPAC Name |

bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWHIPBTQJOEMC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Chloro-2-fluorobenzylzinc bromide can be synthesized through the reaction of 3-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-2-fluorobenzylzinc bromide is a versatile reagent that undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.

Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.

Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific substrates and reaction conditions employed .

Scientific Research Applications

3-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Biology: It can be employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the presence of the chloro and fluoro substituents, which can influence the electronic properties of the molecule and enhance its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzylzinc Bromides

Positional Isomers: Chloro-Fluoro Substitution Patterns

The position of substituents on the benzyl ring critically impacts reactivity. Below is a comparison with other fluorinated benzylzinc bromides:

*Molecular weights calculated based on precursor data and zinc incorporation (assumed 1:1 stoichiometry).

Halogen-Swapped Analogues

Replacing chlorine or fluorine with other halogens alters reactivity:

Comparison with Pyridylzinc and Arylzinc Bromides

Organozinc reagents with heteroaromatic or non-benzyl backbones exhibit distinct behavior:

Key Research Findings

- Reactivity in Cross-Coupling : this compound demonstrates superior stability in THF compared to nitro-substituted analogues, enabling longer shelf life .

- Steric vs.

- Comparative Yields : In Negishi couplings with aryl halides, this compound achieves yields comparable to 4-chloro-2-fluorobenzylzinc bromide (~75–85%), but outperforms nitro-substituted variants (~50–60%) due to reduced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.